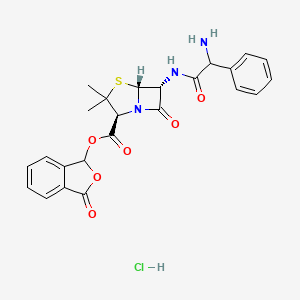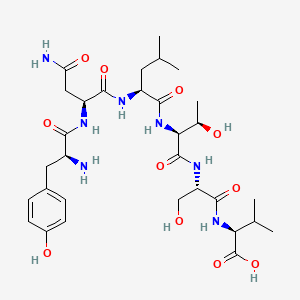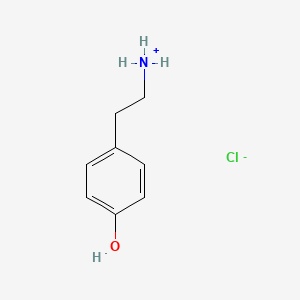
Tyramine hydrochloride
描述
Tyramine hydrochloride is a sympathomimetic, the hydrochloride salt of the naturally-occurring monoamine derived from the amino acid tyrosine . It acts as a catecholamine releasing agent but cannot cross the blood-brain barrier . It is an amino acid that helps regulate blood pressure .
Synthesis Analysis
Tyramine is a significant metabolite of tyrosine, and the enzymatic synthesis of tyramine was established by a two-step biocatalytic reaction . In a study, hydrogels were formed from tyramine-substituted hyaluronan through a peroxidase-dependent cross-linking reaction at hyaluronan concentrations of 2.5 mg/ml and above .Molecular Structure Analysis
The molecular formula of Tyramine hydrochloride is C8H12ClNO . The structure of tyramine hydrochloride has been determined by X-ray diffraction method . The InChI is 1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H .Chemical Reactions Analysis
Tyramine is degraded by several enzymes, most notably monoamine oxidase . It is often found in fermented, aged, cured, and spoiled foods where microbes with decarboxylase enzymes convert the amino acid tyrosine into tyramine .Physical And Chemical Properties Analysis
Tyramine hydrochloride has a molecular weight of 173.64 g/mol . It is an off-white to light yellow powder . It is soluble in water .科学研究应用
Provocative Testing for Pheochromocytoma
Tyramine hydrochloride has been evaluated for its use as a provocative test in diagnosing pheochromocytoma, a type of tumor that can affect blood pressure. In a study involving hypertensive patients and controls, tyramine hydrochloride effectively distinguished between patients with elevated catecholamine and vanilmandelic acid levels, indicating its utility in screening procedures for hypertensive patients (R. Thurm et al., 1966).
Interaction with Monoamine Oxidase Inhibitors
Research has highlighted the marked potentiation of pressor effects of tyramine hydrochloride in patients receiving monoamine oxidase (MAO) inhibitors, emphasizing the importance of understanding tyramine's interactions with these medications. This insight is crucial for managing patients on MAO inhibitors, as it helps identify potential dietary restrictions to avoid hypertensive crises (D. Horwitz et al., 1964).
Effects on Urinary p-Tyramine Excretion in Parkinson's Disease
Investigations into the effects of L-Dopa therapy on urinary p-tyramine excretion have provided insights into the metabolic changes in Parkinson's disease patients. This research underscores the complexity of tyramine metabolism and its implications for understanding neurological disorders and their treatment (A. Boulton & G. Marjerrison, 1972).
Pharmacokinetics and Genetic Polymorphisms
A study on the highly variable pharmacokinetics of tyramine among humans and the influence of genetic polymorphisms in OCT1, CYP2D6, and MAO-A has expanded our understanding of individual differences in response to tyramine. This research contributes to the field of personalized medicine by highlighting the role of genetic factors in drug metabolism and cardiovascular responses (Muhammad Rafehi et al., 2019).
Mydriatic Response and Neurological Investigations
The mydriatic (pupil dilating) response induced by tyramine eyedrops has been used to explore neurological function, particularly in studies related to the sympathetic nervous system. This application demonstrates tyramine's utility in non-invasive neurological research, providing a window into autonomic nervous system dynamics (M. Peet et al., 1980).
安全和危害
Ingestion of large amounts of tyramine, especially combined with monoamine oxidase inhibitors (MAOIs), can precipitate a hypertensive crisis . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
属性
IUPAC Name |
4-(2-aminoethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034087 | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyramine hydrochloride | |
CAS RN |
60-19-5 | |
| Record name | Tyramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




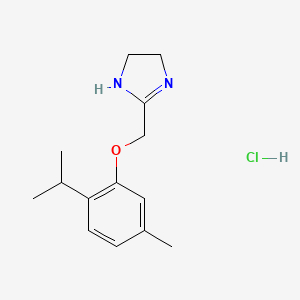
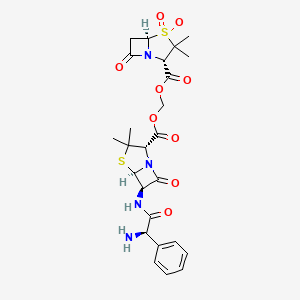
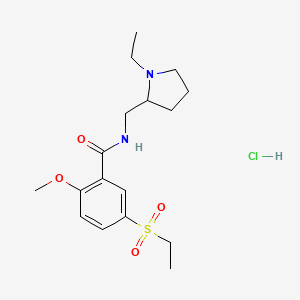
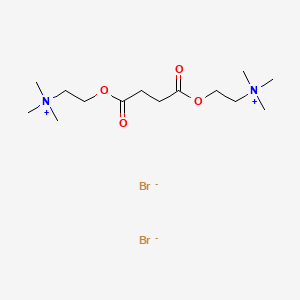

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)


